

Synthesis of 1,4,8,11-Tetrathiacyclotetradecane: A Technical Guide

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Compound of Interest

Compound Name: 1,4,8,11-Tetrathiacyclotetradecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the macrocyclic compound **1,4,8,11-tetrathiacyclotetradecane**. The document details the core synthetic pathway, experimental protocols, and relevant quantitative data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

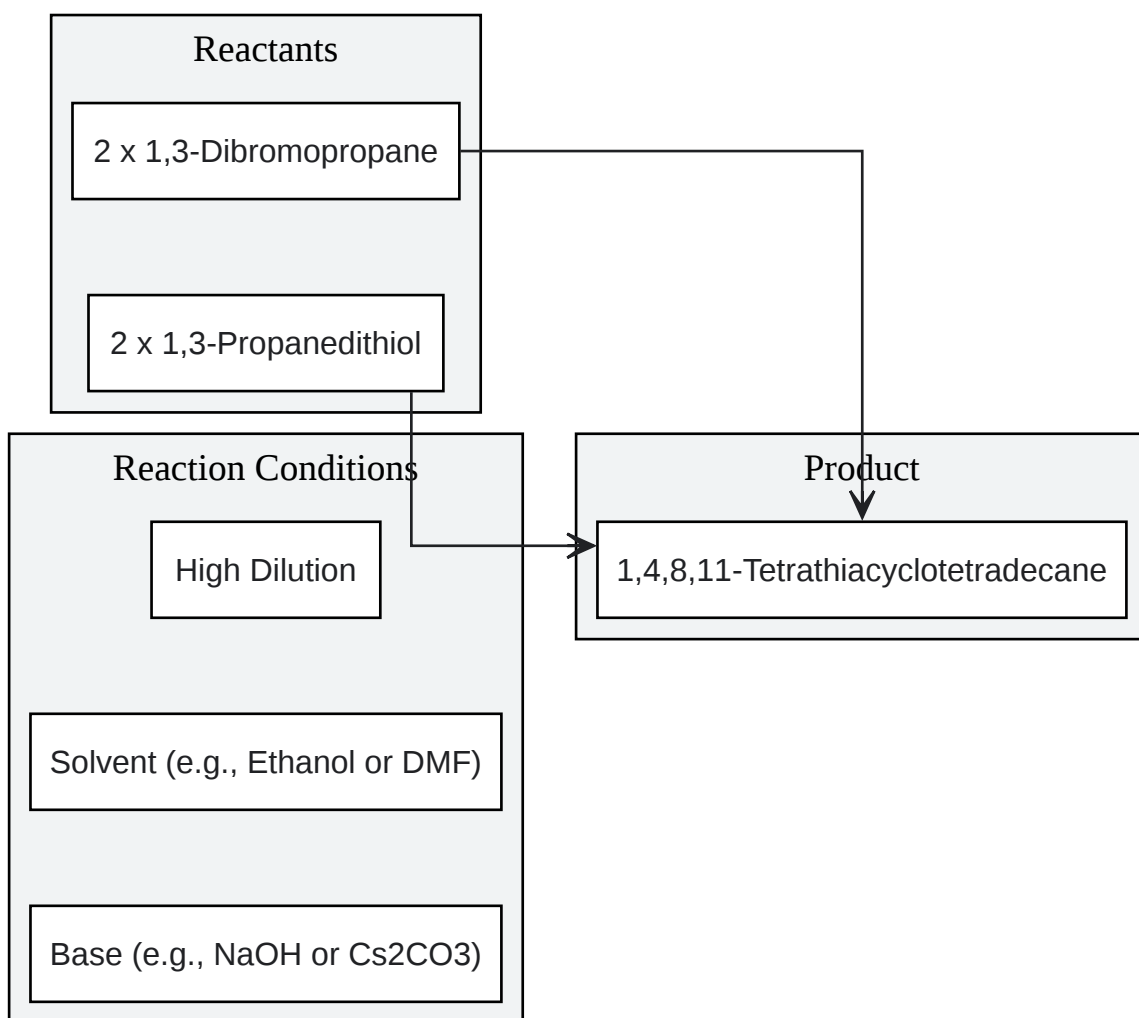
1,4,8,11-Tetrathiacyclotetradecane is a sulfur-containing macrocycle belonging to the class of tetrathiaethers. These compounds are of significant interest in coordination chemistry due to the ability of the sulfur atoms to act as soft donor sites for metal ions. This property makes them valuable as ligands in the formation of metal complexes with potential applications in catalysis, materials science, and as chelating agents in medicinal chemistry. The 14-membered ring structure provides a specific cavity size suitable for complexing with a variety of transition metal ions.

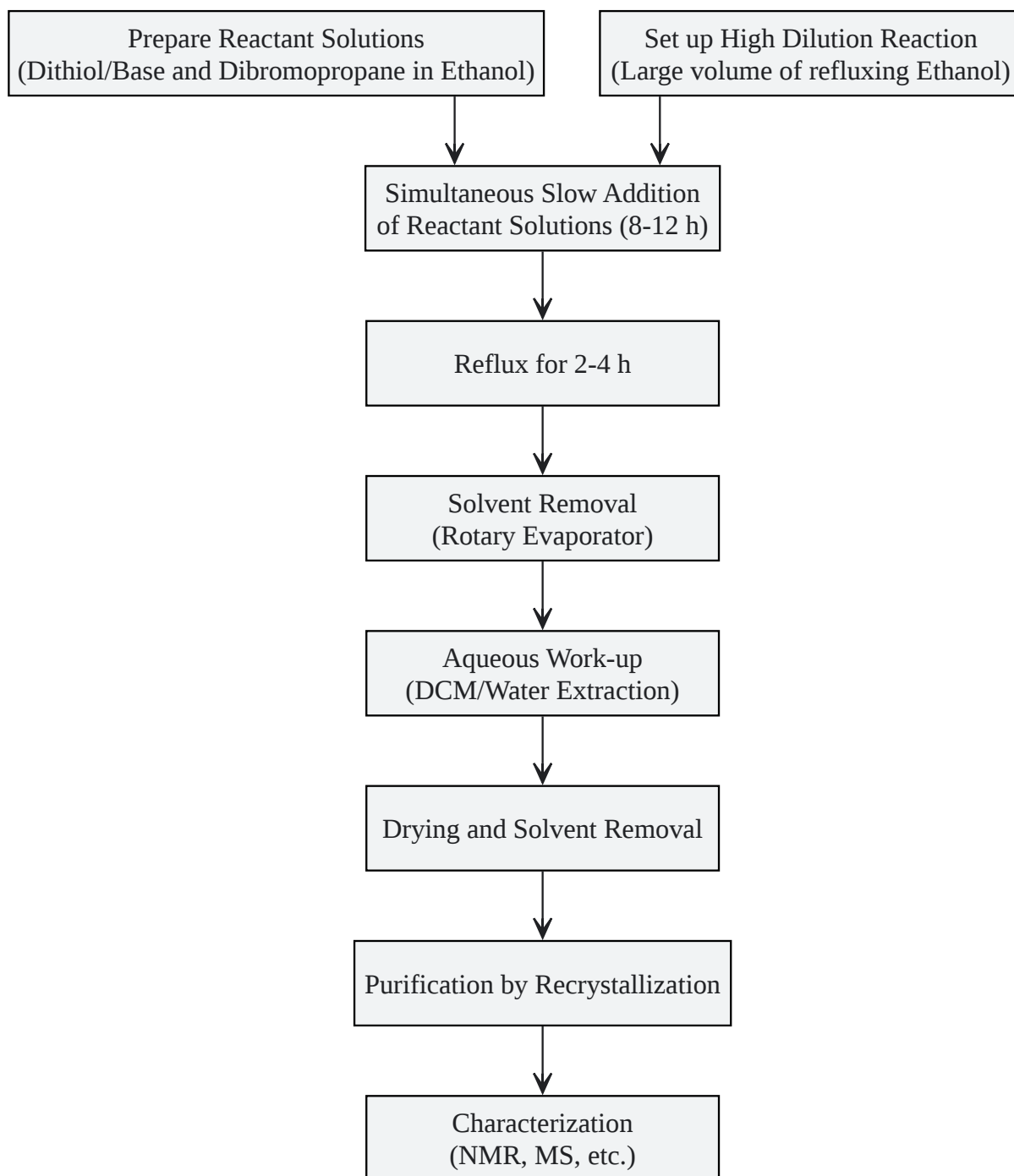
The synthesis of such macrocycles often presents challenges, primarily the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the cyclic product, high-dilution conditions are typically employed. This guide focuses on the most established and reliable method for the preparation of **1,4,8,11-tetrathiacyclotetradecane**.

Core Synthesis Pathway

The most common and effective method for the synthesis of **1,4,8,11-tetrathiacyclotetradecane** is a [2+2] cyclization reaction. This involves the reaction of two equivalents of a three-carbon dithiol with two equivalents of a three-carbon dielectrophile. The established precursors for this synthesis are 1,3-propanedithiol and 1,3-dibromopropane.

The reaction is typically carried out in a suitable solvent under high-dilution conditions to minimize the formation of linear polymers. A base is used to deprotonate the thiol groups of 1,3-propanedithiol, forming a dithiolate which then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromopropane in a double SN2 reaction to form the 14-membered ring.





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